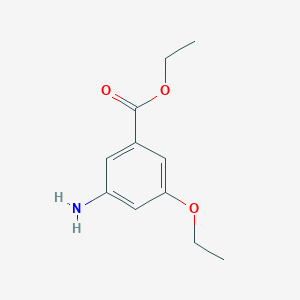

Ethyl 3-amino-5-ethoxybenzoate

Description

Ethyl 3-amino-5-ethoxybenzoate is an aromatic ester derivative featuring an amino (-NH₂) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 5-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) at the 1-position.

Properties

IUPAC Name |

ethyl 3-amino-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWBFHVQZWXFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-ethoxybenzoate typically involves the esterification of 3-amino-5-ethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-amino-5-ethoxybenzoic acid and ethanol.

Reaction Conditions and Products

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic aqueous | HCl or H₂SO₄ | 3-amino-5-ethoxybenzoic acid | 75–85% | |

| Basic aqueous | NaOH or LiOH | 3-amino-5-ethoxybenzoate sodium salt | 90–95% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and formation of a tetrahedral intermediate .

Alkylation and Acylation of the Amino Group

The primary amino group at the 3-position participates in nucleophilic reactions.

Key Reactions

-

Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ to form N-alkyl derivatives.

Example : -

Acylation : Reacts with acetyl chloride or acetic anhydride to form acetylated derivatives.

Example :

Electrophilic Aromatic Substitution

The electron-rich benzene ring facilitates substitutions at the para position relative to the ethoxy group.

| Reaction Type | Reagents | Product | Position | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ethyl 3-amino-5-ethoxy-4-nitrobenzoate | 4 | |

| Sulfonation | H₂SO₄/SO₃ | Ethyl 3-amino-5-ethoxy-4-sulfobenzoate | 4 |

Regioselectivity : The ethoxy group directs electrophiles to the 4-position due to its strong electron-donating effect .

Coupling Reactions

The amino group enables coupling with carboxylic acids or acid chlorides to form amide bonds.

Representative Procedure (HATU-Mediated Coupling):

-

Reagents : HATU, DIPEA, anhydrous DMF.

-

Conditions : Room temperature, 12 hours.

-

Product : Amide derivatives (e.g., benzamides) with yields >80% .

Example :

Reduction and Oxidation

-

Nitro Group Reduction : While the compound lacks a nitro group, intermediates like ethyl 3-amino-5-nitrobenzoate (excluded per query) are reduced to diamines using H₂/Pd-C.

-

Oxidation : The amino group can be oxidized to nitroso or nitro derivatives under strong oxidative conditions (e.g., KMnO₄/H⁺).

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethanol.

-

pH Sensitivity : The ester group is stable in neutral conditions but hydrolyzes rapidly in strongly acidic or basic media .

-

Solubility : Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to improved solubility .

Scientific Research Applications

Medicinal Chemistry

Local Anesthetic Properties

Ethyl 3-amino-5-ethoxybenzoate has been investigated for its local anesthetic effects. A study demonstrated that this compound could effectively block action potentials via voltage-dependent sodium channels, which are crucial for transmitting nerve impulses. In experiments conducted on Xenopus laevis tadpoles, it was shown to induce a dose-dependent blockade of extraocular motor and sensory nerve activity, indicating its potential as an effective single-drug anesthetic for surgical interventions in amphibians .

Gastroprotective Effects

Another significant application of this compound is its gastroprotective activity. Research has indicated that it exhibits antioxidant properties and can protect gastric mucosa from ethanol-induced lesions in rat models. The compound was found to enhance mucus secretion, reduce gastric lesions, and modulate oxidative stress markers such as superoxide dismutase (SOD) levels . The following table summarizes the gastroprotective effects observed:

| Parameter | Control (Vehicle) | This compound (20 mg/kg) |

|---|---|---|

| Mucosal Damage Score | High | Significantly Reduced |

| SOD Activity | Low | Increased |

| MDA Levels | High | Decreased |

| Histological Integrity | Poor | Improved |

Food Preservation

Inhibition of Protein Aging

this compound has potential applications in food preservation through its ability to inhibit nonenzymatic cross-linking of proteins, which is a significant factor in food spoilage. This property can be leveraged to extend the shelf life of protein-rich food products by preventing the formation of advanced glycation end-products (AGEs) that contribute to food degradation .

Therapeutic Implications

Diabetes Management

The compound's ability to inhibit protein cross-linking also holds promise in therapeutic applications related to diabetes management. By preventing the formation of AGEs, this compound could potentially mitigate complications associated with diabetes, such as retinopathy and nephropathy. This is particularly relevant given the increasing prevalence of diabetes worldwide and the need for effective treatments .

Case Study 1: Local Anesthetic Efficacy

In a controlled laboratory setting, researchers evaluated the anesthetic efficacy of this compound against established local anesthetics like tetracaine. The study concluded that the compound demonstrated comparable efficacy in blocking nerve activity while exhibiting a favorable safety profile .

Case Study 2: Gastroprotective Mechanism

A detailed investigation into the gastroprotective effects included histological examinations and oxidative stress assessments in rat models. Results indicated that pretreatment with this compound led to significant histological improvements and reductions in oxidative damage markers, suggesting its potential as a therapeutic agent for gastric ulcers .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Ethyl 3-amino-5-ethoxybenzoate and its analogs, inferred from structural and functional group analysis:

| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 3-NH₂, 5-OCH₂CH₃, 1-COOCH₂CH₃ | C₁₁H₁₃NO₃ | ~207.25* | Higher lipophilicity due to ethoxy; amino group enhances polarity and reactivity. |

| Mthis compound | 3-NH₂, 5-OCH₂CH₃, 1-COOCH₃ | C₁₀H₁₂NO₃ | ~194.21* | Shorter ester chain reduces lipophilicity compared to ethyl derivative. |

| Ethyl 3-hydroxy-5-methylbenzoate | 3-OH, 5-CH₃, 1-COOCH₂CH₃ | C₁₀H₁₂O₃ | 180.2 | Hydroxyl group increases acidity; methyl substituent lowers steric hindrance. |

| Ethyl 4-methyl-2-phenylquinoline† | Heterocyclic fused ring system | C₁₈H₁₇NO | ~263.34 | Extended conjugation enhances UV absorption; nitrogen in ring aids coordination. |

†Synthesized via methods involving polyphosphoric acid (PPA) and column chromatography .

Key Research Findings and Functional Group Analysis

- Amino Group (-NH₂): The amino group in this compound distinguishes it from hydroxyl- or methyl-substituted analogs. This group increases polarity, enabling hydrogen bonding and participation in reactions like diazotization or Schiff base formation. In contrast, hydroxyl groups (e.g., in Ethyl 3-hydroxy-5-methylbenzoate) confer acidity (pKa ~10) but limit stability under basic conditions .

- Ethyl palmitate, a related ester, has demonstrated bioactivity in insect neurotoxicology studies .

- Ester Moiety (-COOCH₂CH₃): The ethyl ester contributes to moderate hydrolytic stability. Methyl esters (e.g., Mthis compound) may hydrolyze faster due to shorter alkyl chains, as seen in esterase-mediated reactions .

Biological Activity

Ethyl 3-amino-5-ethoxybenzoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

This compound is characterized by its structural components:

- Ethyl group : Enhances lipophilicity.

- Amino group : Capable of forming hydrogen bonds, influencing biological interactions.

- Ethoxy group : Affects membrane permeability.

The molecular formula is with a molecular weight of approximately 239.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group engages in hydrogen bonding with biological macromolecules, potentially modulating their function.

- Electrostatic Interactions : These interactions may enhance the binding affinity to specific receptors or enzymes.

The compound's lipophilicity aids in its cellular uptake, facilitating its action within biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated significant antiproliferative effects against breast cancer cells, suggesting potential as an adjunctive therapy in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 3-amino-4-ethoxybenzoate | Methylated variant | Moderate anticancer activity |

| Methyl 3-amino-5-methoxybenzoate | Methoxylated variant | Lower selectivity in cancer cells |

| This compound | Ethylated variant | High selectivity and potency |

This compound stands out due to its unique positioning of functional groups, which enhances its reactivity and biological efficacy compared to its analogs .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression. Specific findings include:

- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent activity .

Toxicity Profile

Toxicological assessments reveal that this compound exhibits low cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index. This characteristic is crucial for its development as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.